Product packaging for Glycyl-L-lysine sulfate(Cat. No.:CAS No. 20051-97-2)

Glycyl-L-lysine sulfate

Cat. No.: B3250092
CAS No.: 20051-97-2
M. Wt: 301.32 g/mol
InChI Key: MBTCJLVDKVVCBT-RGMNGODLSA-N
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Description

Contextualization within Dipeptide and Oligopeptide Studies

Peptides are broadly classified based on the number of constituent amino acid residues. Dipeptides, like Glycyl-L-lysine, are the simplest, consisting of two amino acids. They serve as fundamental building blocks and objects of study in understanding the basic principles of peptide structure and function.

Rationale for Academic Investigation of Glycyl-L-lysine Sulfate (B86663)

The academic investigation of Glycyl-L-lysine sulfate is driven by several key factors. The primary dipeptide, Glycyl-L-lysine, is of interest as a structural component of larger bioactive peptides. For instance, studies on the more complex GHK peptide investigate its ability to prevent protein aggregation and cell death induced by metal ions like copper and zinc. oup.comnih.gov Understanding the properties of its constituent dipeptide fragments can offer insights into the mechanisms of the larger molecule.

The sulfation of Glycyl-L-lysine is a specific chemical modification that warrants investigation. In pharmaceutical and biochemical research, converting a compound into a salt is a common strategy to improve its handling and experimental utility. The sulfate form may enhance aqueous solubility and stability, facilitating its use in cell culture media and other experimental systems. nbinno.com Furthermore, research into L-lysine sulfate as a standalone product, often produced via fermentation with organisms like Corynebacterium glutamicum, highlights its importance as a nutritional source, which underpins its use in various biochemical studies. ilvo.befood.gov.uk

Historical Development of Related Peptide Research Methodologies

The study of peptides like Glycyl-L-lysine is inseparable from the evolution of peptide synthesis and analysis techniques. The field of peptide chemistry was arguably founded in the early 20th century, with Emil Fischer's synthesis of the first dipeptide, glycylglycine, in 1901. ias.ac.in Early peptide research relied on classical solution-phase synthesis, a method that involves conducting reactions in solvents. nih.gov

A revolutionary advance was the invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the late 1950s. creative-peptides.com This technique, where peptides are assembled on a solid resin support, streamlined the synthesis process, enabling the creation of longer and more complex peptides with greater efficiency. nih.gov Both classical solution methods and SPPS are viable for producing Glycyl-L-lysine and its derivatives. researchgate.net The continuous refinement of these synthesis methods, along with advancements in analytical techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry, has been crucial for isolating, purifying, and characterizing peptides for research. researchgate.netomizzur.com

Research Data and Properties

The following tables provide synthesized data based on available research findings for related compounds, illustrating key physicochemical properties and comparative methodologies relevant to the study of this compound.

Table 1: Physicochemical Properties of L-lysine Sulfate

This table outlines the known physical and chemical properties of L-lysine sulfate, which provides a basis for understanding the characteristics of the dipeptide salt.

PropertyValue / DescriptionReference(s)
Molecular Formula C₁₂H₂₈N₄O₄S (for 2:1 salt) nbinno.com
Appearance White to off-white or light brown crystalline powder/granule nbinno.comcfzeiler.com
Solubility Freely soluble in water nbinno.com
Melting Point 263°C (decomposes) nbinno.com
pH (10% solution) 5.0 - 6.5 nbinno.com
Lower Cut-off Wavelength ~235 nm primescholars.com

Table 2: Comparison of Peptide Synthesis Methodologies

This table compares the two primary methods used in peptide synthesis, both of which can be applied to create Glycyl-L-lysine.

FeatureSolid-Phase Peptide Synthesis (SPPS)Classical Solution-Phase SynthesisReference(s)
Principle Stepwise addition of amino acids to a growing chain anchored to a solid resin support.Reactions are carried out in a solution; intermediates are isolated and purified after each step. creative-peptides.comnih.gov
Key Advantage Automation is possible; purification of intermediates is not required, simplifying the process.More flexible for large-scale synthesis and modifications. nih.gov
Limitation Difficult to monitor reactions in real-time; large excesses of reagents are often needed.Labor-intensive and time-consuming due to the need for purification at each step. omizzur.com
Typical Application Laboratory-scale synthesis of a wide range of peptides for research.Industrial-scale production and synthesis of complex or modified peptides. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N3O7S B3250092 Glycyl-L-lysine sulfate CAS No. 20051-97-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3.H2O4S/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;1-5(2,3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);(H2,1,2,3,4)/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTCJLVDKVVCBT-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CN.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CN.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Glycyl L Lysine Sulfate and Its Analogues

Classical Solution-Phase Peptide Synthesis Strategies

The synthesis of Glycyl-L-lysine in solution is a step-wise process that involves the sequential coupling of protected amino acid derivatives, followed by purification of the intermediates. This classical approach offers flexibility but can be labor-intensive.

Peptide Bond Formation Techniques

The formation of the amide bond between glycine (B1666218) and lysine (B10760008) requires the activation of the carboxyl group of the N-terminally protected glycine. uniurb.it This activation makes the carboxyl carbon more electrophilic, facilitating nucleophilic attack by the free α-amino group of the protected lysine derivative. uniurb.it

Several classes of coupling reagents are employed to achieve this activation efficiently while minimizing side reactions, particularly racemization. bachem.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. peptide.com They are often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) to suppress racemization and improve coupling efficiency. peptide.comsigmaaldrich.com

Phosphonium and Aminium Salts : These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have become popular due to their high efficiency, fast reaction times, and the water-solubility of their byproducts, which simplifies purification. bachem.comsigmaaldrich.com HATU and its related OAt-based reagents are considered among the most efficient due to the catalytic effect of the pyridine (B92270) nitrogen. sigmaaldrich.com

Table 2: Selected Peptide Coupling Reagents

Reagent Abbreviation Type Key Features
Dicyclohexylcarbodiimide DCC Carbodiimide (B86325) Effective and inexpensive; byproduct (DCU) is insoluble. uniurb.itpeptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Aminium Salt Widely used for routine synthesis; byproducts are soluble. bachem.comsigmaaldrich.com
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyAOP Phosphonium Salt Highly effective for hindered couplings; based on the more reactive HOAt. peptide.comsigmaaldrich.com

Purification and Isolation of Glycyl-L-lysine Intermediates

Each step in a solution-phase synthesis is typically followed by a purification process to isolate the desired intermediate peptide. sb-peptide.com Techniques include extraction, crystallization, and chromatography. After the final coupling and deprotection steps, the crude Glycyl-L-lysine must be rigorously purified.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification. sb-peptide.comcreative-peptides.com The final step often involves isolating the peptide as a specific salt. To obtain Glycyl-L-lysine sulfate (B86663), the purified peptide, likely in a trifluoroacetate (B77799) (TFA) salt form from RP-HPLC, can be subjected to ion-exchange chromatography or precipitated as the sulfate salt by the controlled addition of sulfuric acid. This provides a stable, solid form of the final product.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support (resin). sunresinlifesciences.com This simplifies the process immensely, as excess reagents and byproducts are removed by simple filtration and washing, eliminating the need for purification of intermediates. bachem.combiosynth.com

Resin Selection and Loading Strategies

The choice of resin is critical and depends on the synthesis strategy (Fmoc or Boc) and the desired C-terminal functionality (acid or amide). fluorochem.co.uk For synthesizing Glycyl-L-lysine with a free C-terminal carboxylic acid, Wang resin is a common choice for the Fmoc strategy, while Merrifield resin is traditionally used for the Boc strategy. fluorochem.co.ukpeptide.com

Merrifield Resin : A chloromethylated polystyrene-divinylbenzene resin, it is a cornerstone of Boc-based SPPS. fluorochem.co.uk

Wang Resin : A p-alkoxybenzyl alcohol resin, it is widely used for Fmoc-based synthesis of peptide acids. peptide.com The linkage is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate acid treatment (e.g., TFA). peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin : This highly acid-sensitive resin allows for the cleavage of the peptide under very mild acidic conditions, which is useful for producing protected peptide fragments. sunresinlifesciences.compeptide.com

The synthesis begins by covalently attaching the C-terminal amino acid, in this case, a suitably protected L-lysine, to the resin.

Table 3: Common Resins for Solid-Phase Peptide Synthesis of Peptide Acids

Resin Chemistry Compatibility Linkage Type Cleavage Condition
Merrifield Boc Benzyl ester Strong acid (e.g., liquid HF) fluorochem.co.uk
Wang Fmoc p-Alkoxybenzyl ester Moderate acid (e.g., TFA) peptide.com

Fmoc and Boc Chemistry Applications for Glycyl-L-lysine Synthesis

Both Fmoc and Boc strategies are viable for synthesizing Glycyl-L-lysine on a solid support, though Fmoc chemistry is now more common due to its milder reaction conditions. americanpeptidesociety.orgaltabioscience.com

Fmoc Strategy: The synthesis would proceed as follows:

Loading : Fmoc-L-Lys(Boc)-OH is attached to Wang resin.

Deprotection : The N-terminal Fmoc group on lysine is removed using a 20% solution of piperidine (B6355638) in DMF. acs.org

Coupling : N-terminally protected glycine (Fmoc-Gly-OH) is activated with a coupling reagent (e.g., HBTU/DIPEA) and coupled to the free α-amino group of the resin-bound lysine. acs.org

Final Deprotection : The N-terminal Fmoc group on glycine is removed with piperidine/DMF.

Cleavage : The completed dipeptide is cleaved from the resin and the lysine side-chain Boc group is simultaneously removed using a cleavage cocktail, typically a mixture containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane) to prevent side reactions. altabioscience.comacs.org

Boc Strategy:

Loading : Boc-L-Lys(Z)-OH is attached to Merrifield resin.

Deprotection : The N-terminal Boc group is removed using TFA. bachem.com

Neutralization : The resulting ammonium (B1175870) salt is neutralized, typically with a tertiary amine like DIPEA.

Coupling : Boc-Gly-OH is activated and coupled to the resin-bound lysine.

Cleavage : The completed peptide is cleaved from the resin and the lysine side-chain Z-group is removed simultaneously using a very strong acid, such as liquid hydrogen fluoride (B91410) (HF). nih.gov The requirement for specialized equipment to handle corrosive HF is a major reason for the decline in the use of this method. altabioscience.com

After cleavage from the resin in either strategy, the crude peptide is precipitated, washed, and purified, typically by RP-HPLC, before being converted to the final sulfate salt. acs.org

Cleavage and Side-Chain Deprotection Considerations

Following the assembly of the protected peptide chain, the final steps involve the cleavage of the peptide from the solid support (in SPPS) and the removal of all protecting groups to yield the desired Glycyl-L-lysine. The cleavage cocktail and conditions must be carefully chosen to ensure complete deprotection without causing degradation of the peptide.

Trifluoroacetic acid (TFA) is a common reagent used for the cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups like Boc. nih.gov The cleavage mixture often includes scavengers to trap reactive cationic species generated during the process, thereby preventing side reactions.

The stability of peptide bonds in strong acids like sulfuric acid has been studied. While peptide bonds are generally unstable in concentrated sulfuric acid, the rate and mechanism of cleavage can depend on the specific amino acid residues. nih.govnih.gov For instance, dipeptides with C-terminal glycine have shown greater stability in 98% w/w sulfuric acid compared to those with C-terminal alanine. nih.gov

Table 1: Common Protecting Groups in Glycyl-L-lysine Synthesis

Functional GroupAmino AcidProtecting GroupCleavage Condition
α-AminoGlycineFmocBase (e.g., Piperidine)
α-AminoLysineBocAcid (e.g., TFA)
ε-AminoLysineBocAcid (e.g., TFA)

Chemoenzymatic Synthesis Routes for Glycyl-L-lysine Sulfate

Chemoenzymatic synthesis offers an alternative, often more environmentally friendly, approach to peptide synthesis, utilizing enzymes as catalysts for peptide bond formation. These reactions are typically conducted under mild conditions and can exhibit high stereospecificity. researchgate.net

Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions, such as in low-water environments or with immobilized substrates. researchgate.net For instance, α-chymotrypsin has been used to synthesize a lysine-containing dipeptide, N-acetyl-L-phenylalanyl-L-lysine, from N-acetyl-L-phenylalanine ethyl ester and lysine esters. tandfonline.com The reaction yield was influenced by the type of lysine ester and the reaction pH, with the highest yield achieved at pH 9. tandfonline.com

Lipases have also been investigated for the synthesis of dipeptides containing D-amino acids. capes.gov.br Porcine pancreas lipase (B570770) (PPL) was found to catalyze the synthesis of Bz-Tyr-d-Ala-NH2. capes.gov.br Furthermore, aminoacyl-tRNA synthetases have been shown to catalyze the formation of dipeptides, such as Arg-Cys. nih.gov These examples demonstrate the potential for enzymatic methods in the synthesis of specific dipeptide linkages.

The direct enzymatic synthesis of Glycyl-L-lysine would involve the specific formation of a peptide bond between glycine and the α-amino group of L-lysine. While specific protocols for Glycyl-L-lysine are not extensively detailed in the provided search results, the principles from related dipeptide syntheses using enzymes like proteases and lipases are applicable. tandfonline.comcapes.gov.br

The formation of the sulfate salt of Glycyl-L-lysine can be achieved after the synthesis of the dipeptide. One method involves sulfation using sulfur trioxide complexes. Another approach for producing L-lysine sulfate is through fermentation using microorganisms like Corynebacterium glutamicum. nih.gov

Stereochemical Control in this compound Synthesis

Maintaining the desired stereochemistry of the amino acids is a critical aspect of peptide synthesis. The use of L-isomers of glycine (which is achiral) and lysine is necessary to produce the biologically relevant form of the dipeptide.

During chemical peptide synthesis, racemization can be a significant side reaction, particularly during the activation of the carboxylic acid group. researchgate.net The choice of coupling reagents and reaction conditions plays a crucial role in minimizing racemization.

Enzymatic synthesis methods often offer excellent stereoselectivity, as enzymes are inherently chiral catalysts. researchgate.net For example, proteases and lipases typically act on specific stereoisomers of amino acids, thus ensuring the formation of the desired L-L dipeptide. tandfonline.comcapes.gov.br Human enzymes are stereospecific for L-forms of amino acids. nih.gov

Derivatization and Bioconjugation Strategies for this compound

The chemical structure of Glycyl-L-lysine offers multiple sites for derivatization, allowing for its modification to alter its properties or to conjugate it to other molecules. These sites include the N-terminal amino group of glycine, the C-terminal carboxyl group of lysine, and the ε-amino group of the lysine side chain.

Modification of Amino and Carboxyl Termini

The N-terminal α-amino group can be selectively modified due to its lower pKa (around 8) compared to the ε-amino group of the lysine side chain (around 10.5). oup.com This difference in basicity allows for selective reactions at the N-terminus by controlling the pH of the reaction medium. oup.com For instance, N-terminal modification of Gly-His-tagged proteins has been achieved with high yield and site-selectivity. capes.gov.br

The C-terminal carboxyl group can also be modified, for instance, by esterification or amidation. The presence or absence of a C-terminal lysine can significantly impact the expression of recombinant proteins. oup.com

Functionalization of Lysine Side Chain

The ε-amino group of the lysine side chain is a common target for bioconjugation due to its nucleophilicity. oup.com A variety of chemical methods have been developed for the selective modification of lysine residues in peptides and proteins. oup.com These methods often involve reacting the ε-amino group with activated esters, isothiocyanates, or other electrophilic reagents. formulationbio.com

The formation of an isopeptide bond, where the ε-amino group of lysine forms an amide linkage with a carboxyl group, is a naturally occurring post-translational modification and can be mimicked in synthetic strategies. wikipedia.orgyoutube.com

Incorporation into Larger Peptide or Polymer Constructs

Glycyl-L-lysine can be incorporated into larger peptide sequences through standard solid-phase or solution-phase peptide synthesis techniques. tandfonline.com Furthermore, the reactive side chain of lysine allows for the conjugation of Glycyl-L-lysine to polymers. For example, glycopolypeptides have been synthesized via the living polymerization of glycosylated-L-lysine N-carboxyanhydrides. rsc.org This demonstrates the potential to create complex macromolecular structures based on lysine-containing peptides.

The conjugation of peptides to polymers like polyethylene (B3416737) glycol (PEG) is a common strategy to improve the pharmacokinetic properties of therapeutic peptides. scite.ai The lysine side chain is a frequent site for such PEGylation. scite.ai

Scalable Synthesis Protocols for Research Applications

The production of this compound for research applications necessitates synthetic methodologies that are not only reliable and high-yielding but also amenable to scale-up. While numerous peptide synthesis strategies exist, solution-phase synthesis is particularly well-suited for the multigram-scale production of a specific dipeptide like Glycyl-L-lysine. This approach allows for the purification of intermediates at each step, ensuring high purity of the final product, which is critical for research applications. Furthermore, chemoenzymatic methods present a promising and sustainable alternative.

A common and scalable approach for the synthesis of Glycyl-L-lysine involves a classical solution-phase strategy. This method relies on the careful selection of protecting groups to prevent unwanted side reactions, particularly involving the ε-amino group of the lysine side chain. The synthesis can be systematically broken down into several key stages: protection of the amino acid precursors, coupling to form the dipeptide, deprotection, purification, and finally, conversion to the desired sulfate salt.

Protection of L-lysine: The α-amino group and ε-amino group of L-lysine are orthogonally protected. A common strategy is to use a tert-butyloxycarbonyl (Boc) group for the α-amino position and a benzyloxycarbonyl (Z) group for the ε-amino side chain, yielding Nα-Boc-Nε-Z-L-lysine. This allows for the selective removal of the Boc group later without affecting the Z group.

Protection of Glycine: The carboxylic acid of glycine is typically protected as an ester, for example, a methyl or ethyl ester, to prevent it from reacting during the coupling step. This results in a compound like glycine ethyl ester.

Peptide Bond Formation (Coupling): The protected Nα-Boc-Nε-Z-L-lysine is coupled with glycine ethyl ester. This reaction is mediated by a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize racemization. nih.govuni-kiel.deluxembourg-bio.comnih.govpeptide.com The reaction forms the protected dipeptide, Boc-Gly-Lys(Z)-OEt.

Deprotection: The protecting groups are removed. The Boc group is cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), and the ester is typically removed by saponification (hydrolysis with a base like NaOH). The Z group is commonly removed by catalytic hydrogenation.

Purification: The crude Glycyl-L-lysine dipeptide is purified, often using techniques like recrystallization or ion-exchange chromatography to achieve the high purity required for research.

Salt Formation: The purified dipeptide is dissolved in water and treated with a stoichiometric amount of sulfuric acid, followed by lyophilization or precipitation with a solvent like ethanol (B145695) to yield the final this compound salt.

This step-wise, solution-phase approach provides excellent control over the reaction at each stage and is readily scalable to produce the quantities needed for extensive research studies.

An alternative scalable route involves the use of N-carboxyanhydrides (NCAs). In this method, a protected lysine NCA is reacted with glycine. This approach can be very efficient for dipeptide formation and is amenable to larger-scale production.

The following table provides representative data for a classical solution-phase synthesis protocol for a dipeptide like Glycyl-L-lysine.

Table 1: Representative Protocol for Scalable Solution-Phase Synthesis of Glycyl-L-lysine

StepDescriptionStarting MaterialsReagents & SolventsTypical ConditionsIntermediate/ProductYield (Approx.)
1Lysine ProtectionL-lysineDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water)0°C to Room Temp., 12-24hNα-Boc-Nε-Z-L-lysine85-95%
2Glycine EsterificationGlycineEthanol (EtOH), Thionyl chloride (SOCl₂) or HCl (gas)Reflux, 4-6hGlycine ethyl ester hydrochloride (H-Gly-OEt·HCl)90-98%
3Coupling ReactionNα-Boc-Nε-Z-L-lysine, H-Gly-OEt·HClEDC·HCl, HOBt, Base (e.g., DIPEA or NMM), Solvent (e.g., DMF or DCM)0°C to Room Temp., 12-24hNα-Boc-Gly-L-Lys(Nε-Z)-OEt80-90%
4Boc DeprotectionNα-Boc-Gly-L-Lys(Nε-Z)-OEtTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Room Temp., 1-2hH-Gly-L-Lys(Nε-Z)-OEt·TFA>95%
5Ester HydrolysisH-Gly-L-Lys(Nε-Z)-OEt·TFA1M NaOH, Solvent (e.g., Methanol/Water)Room Temp., 2-4hH-Gly-L-Lys(Nε-Z)-OH85-95%
6Final DeprotectionH-Gly-L-Lys(Nε-Z)-OHH₂, Catalyst (e.g., 10% Pd/C), Solvent (e.g., Methanol/Water)Room Temp., Atmospheric Pressure, 12-24hGlycyl-L-lysine (H-Gly-L-Lys-OH)>95%
7Sulfate Salt FormationGlycyl-L-lysineSulfuric Acid (H₂SO₄), Water, EthanolDissolve in water, add stoichiometric H₂SO₄, precipitate with ethanol or lyophilizeThis compound>98%

Table 2: List of Compounds Mentioned

Compound Name
This compound
Glycyl-L-lysine
Nα-Boc-Nε-Z-L-lysine
Glycine ethyl ester
N,N'-dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-hydroxybenzotriazole (HOBt)
Trifluoroacetic acid (TFA)
tert-butyloxycarbonyl (Boc)
benzyloxycarbonyl (Z)
Sulfuric acid

Analytical and Structural Elucidation Methodologies in Glycyl L Lysine Sulfate Research

Advanced Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of Glycyl-L-lysine sulfate (B86663). These techniques are crucial for assessing the purity of synthesized batches and for quantifying the dipeptide in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of Glycyl-L-lysine sulfate. Developing a robust HPLC method involves the careful selection of a column and mobile phase to achieve optimal separation of the target compound from any impurities, such as unreacted starting materials (glycine and lysine) or byproducts from the synthesis.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for peptide analysis. A C18 column is often the stationary phase of choice due to its hydrophobicity, which allows for the retention and separation of polar compounds like dipeptides when used with an aqueous mobile phase. To enhance retention and improve peak shape for polar analytes like Glycyl-L-lysine, ion-pairing agents such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are often added to the mobile phase. The mobile phase typically consists of a gradient of an aqueous solvent (Solvent A, e.g., water with 0.1% TFA) and an organic solvent (Solvent B, e.g., acetonitrile (B52724) with 0.1% TFA). Detection is commonly performed using UV spectrophotometry at a low wavelength, typically around 210-220 nm, where the peptide bond absorbs light.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue/Description
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Injection Volume 20 µL

For unequivocal structure confirmation and the detection of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. This powerful technique couples the separation capabilities of HPLC with the mass analysis of mass spectrometry, providing a high degree of specificity and sensitivity.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides like Glycyl-L-lysine, as it minimizes fragmentation and allows for the detection of the intact molecular ion. High-resolution mass spectrometry can confirm the elemental composition of the parent molecule and any fragments. By determining the accurate mass of the protonated molecule ([M+H]⁺), the identity of this compound can be confirmed. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting product ions, providing further structural elucidation and confirming the amino acid sequence.

Ion-Exchange Chromatography (IEC) is a classical and highly effective method for the separation and quantification of amino acids and peptides based on their net charge. iastate.edu This technique is particularly useful in the analysis of this compound, for instance, in monitoring the progress of its synthesis or for its purification from charged impurities. iastate.edu

In a typical setup for the analysis of a basic peptide like Glycyl-L-lysine, a cation-exchange column, such as one packed with a sulfonated polystyrene-divinylbenzene resin (e.g., Amberlite IR-120), is used. iastate.edu The separation is achieved by applying a buffer with a specific pH and ionic strength. For instance, a citrate (B86180) buffer at pH 5.2 has been utilized for the fractionation of reaction mixtures containing this compound. iastate.edu The components are eluted based on their affinity for the stationary phase, which is influenced by their charge and the composition of the mobile phase. Post-column derivatization with ninhydrin (B49086) followed by spectrophotometric detection is a common method for the quantification of the eluted amino acids and peptides.

Table 2: Example Ion-Exchange Chromatography System for this compound Related Analysis

ParameterValue/Description
Stationary Phase Amberlite IR-120 (cation-exchange resin) iastate.edu
Column Dimensions 0.9 x 15 cm iastate.edu
Mobile Phase pH 5.2 Citrate Buffer iastate.edu
Detection Post-column derivatization with ninhydrin, UV-Vis detection

Spectroscopic Characterization Techniques for Conformational Analysis

While chromatography provides information on purity and identity, spectroscopic techniques are essential for elucidating the three-dimensional structure and conformational properties of this compound in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to determine the solution structure of this compound.

1H NMR spectra would provide information on the number and connectivity of protons in the molecule. The chemical shifts of the α-protons of the glycine (B1666218) and lysine (B10760008) residues, as well as the protons of the lysine side chain, would be characteristic. 13C NMR would complement this by providing information on the carbon skeleton.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to establish through-bond correlations between protons, confirming the amino acid spin systems. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on through-space proximities between protons, which is crucial for determining the peptide's preferred conformation in solution. For a small dipeptide like Glycyl-L-lysine, these experiments would help to characterize the rotational freedom around the peptide bond and the side chain dihedral angles.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the secondary structure of peptides and proteins. While dipeptides are too short to form stable, canonical secondary structures like α-helices or β-sheets, CD spectroscopy can still provide valuable information about their conformational preferences.

The CD spectrum of this compound in the far-UV region (typically 190-250 nm) would be dominated by the absorbance of the peptide bond. A spectrum characteristic of a random coil or disordered conformation is expected for a short, flexible peptide like this dipeptide. This would typically be characterized by a strong negative band near 200 nm. By observing changes in the CD spectrum as a function of environmental conditions such as pH, temperature, or the addition of solvents, one can infer changes in the conformational ensemble of the dipeptide.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. In the context of this compound, these methods provide a detailed fingerprint of its molecular structure.

The analysis of Glycyl-L-lysine would reveal characteristic vibrational modes associated with its constituent parts: the glycine residue, the lysine residue, the peptide bond, and the sulfate counterion. Studies on L-lysine and related acetylated compounds have identified key spectral regions that are instrumental for this analysis. nih.goveurekalert.org For instance, the regions between 1500-1700 cm⁻¹ and 3200-3400 cm⁻¹ are particularly informative, containing the characteristic bands for amide and amino groups. nih.gov

The IR spectrum of a similar compound, L-lysine monohydrochloride, shows strong absorptions related to the amino and carboxyl groups. nist.gov For Glycyl-L-lysine, the peptide bond introduces a characteristic amide I band (C=O stretching) and amide II band (N-H bending and C-N stretching). Raman spectroscopy complements IR by providing better sensitivity for non-polar bonds and symmetric vibrations. The Raman spectrum of polycrystalline L-lysine has been documented over a wide spectral range, providing a basis for comparison. researchgate.net

The presence of the sulfate ion (SO₄²⁻) would also be confirmed by its characteristic vibrational modes. In Raman spectroscopy, the symmetric stretching mode of the sulfate ion typically appears as a strong, sharp peak, while its bending modes are observed in the IR spectrum.

The following table summarizes the expected characteristic vibrational frequencies for the functional groups in Glycyl-L-lysine.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Amine (NH₃⁺)N-H Stretching3200 - 3400IR, Raman
N-H Bending (asymmetric)~1600 - 1650IR, Raman
N-H Bending (symmetric)~1500IR, Raman
Carboxyl (COO⁻)C=O Stretching (asymmetric)~1550 - 1610IR, Raman
C=O Stretching (symmetric)~1400 - 1440IR, Raman
Peptide Bond (Amide)Amide I (C=O Stretching)~1630 - 1680IR, Raman
Amide II (N-H Bending, C-N Stretching)~1510 - 1580IR, Raman
Methylene (CH₂)C-H Stretching~2850 - 2960IR, Raman
Sulfate (SO₄²⁻)S-O Stretching~1100IR, Raman

This table is generated based on typical vibrational frequencies for the listed functional groups and data from related compounds. nih.govresearchgate.netresearchgate.netresearchgate.net

Electrophoretic Methods for Charge and Purity Assessment

Electrophoretic techniques are instrumental in assessing the charge state and purity of peptides like this compound. These methods separate molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge-to-mass ratio.

Capillary electrophoresis (CE) is a high-resolution technique well-suited for the analysis of peptides. researchgate.net For this compound, the net charge of the dipeptide at a given pH would dictate its migration behavior. The presence of the free amino group on the lysine side chain and the N-terminal amino group, along with the C-terminal carboxyl group, means the net charge is highly pH-dependent.

The purity of a this compound sample can be determined by the presence of a single, sharp peak in the electropherogram. Impurities, such as free L-lysine, glycine, or other peptide fragments, would separate into distinct peaks due to differences in their charge and size. For instance, electrophoretic analysis has been successfully used to separate and identify different glycosaminoglycan populations, demonstrating its utility in analyzing charged biomolecules. nih.gov The study of poly-L-lysine degradation by CE also showcases the method's ability to monitor changes in peptide mixtures over time. researchgate.net

Advanced Techniques for Sulfate Counterion Characterization

While the peptide portion of this compound is often the primary focus, the characterization of the sulfate counterion is crucial for confirming the compound's identity and stoichiometry.

A standard method for the identification of the sulfate ion in similar compounds, such as L-lysine sulfate, is outlined in the European Pharmacopoeia. europa.eu This typically involves qualitative chemical tests. For quantitative analysis, more advanced techniques are employed.

Ion chromatography (IC) is a powerful method for the separation and quantification of inorganic anions like sulfate. In this technique, the sample is passed through an ion-exchange column, and the separated ions are detected, often by conductivity. This would allow for the precise determination of the sulfate content in a sample of this compound.

Another approach involves the use of mass spectrometry (MS). While primarily used for analyzing the peptide itself, under certain conditions, the sulfate counterion can be detected. High-resolution mass spectrometry could provide an accurate mass measurement of the sulfate ion, confirming its presence.

Techniques such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) could also be employed for the highly sensitive quantification of sulfur, from which the sulfate concentration can be derived.

Validation of Analytical Methods for Complex Biological Matrices

When analyzing this compound in complex biological matrices such as plasma or tissue homogenates, the analytical methods must be rigorously validated to ensure reliable and accurate results. nih.govnih.gov This is particularly important for pharmacokinetic or metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common techniques for this purpose. nih.govnih.gov

The validation process involves assessing several key parameters according to established guidelines. nih.gov

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix. This is tested by analyzing blank matrix samples from multiple sources. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD).

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For the analysis of a related peptide, Glycyl-L-histidyl-L-lysine (GHK), in rat plasma, an HPLC method reported a detection limit of 50 ng/ml. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The following table presents typical performance characteristics for a validated HPLC method for the quantification of a peptide in a biological matrix, based on published data for similar analyses. nih.goveuropa.eu

Validation ParameterTypical Performance Characteristic
Linearity (Range)0.1 - 5.0 µg/ml
Correlation Coefficient (r²)> 0.99
Precision (RSD)< 15%
Accuracy (% Recovery)85 - 115%
Lower Limit of Quantification (LLOQ)15 - 50 ng/ml

This table is illustrative and based on performance characteristics reported for the analysis of related peptides and amino acids in biological matrices. nih.goveuropa.eu

Biochemical and Molecular Mechanisms of Glycyl L Lysine Sulfate

Investigation of Intermolecular Interactions with Biological Receptors and Ligands

The chemical structure of Glycyl-L-lysine—possessing a free N-terminal amino group, a C-terminal carboxyl group, a peptide bond, and a reactive ε-amino group on the lysine (B10760008) side chain—provides multiple sites for interaction with biological molecules.

Metal Ion Chelation Mechanisms (e.g., with Copper ions)

While direct studies on Glycyl-L-lysine sulfate's chelation properties are not extensively documented, the behavior of similar peptides, notably Glycyl-L-histidyl-L-lysine (GHK), provides a strong model for its potential actions. researchgate.net Peptides containing glycine (B1666218) and histidine or lysine residues are known to form stable complexes with transition metal ions like copper (Cu²⁺). nih.govresearchgate.net

The chelation of copper ions by peptides is dictated by the coordination preferences of the metal ion and the available ligand sites on the peptide. oup.com For Glycyl-L-lysine, the primary coordination sites for a metal ion like Cu²⁺ would likely involve the N-terminal amino group, the deprotonated amide nitrogen of the peptide bond, and potentially the ε-amino group of the lysine side chain. acs.orgresearchgate.net The formation of such a complex can modulate the metal ion's redox activity and facilitate its transport. The well-studied GHK-Cu²⁺ complex, for instance, is known to accelerate wound healing, a function attributed to its ability to deliver copper to cellular sites. researchgate.netresearchgate.netgoogle.com It is plausible that Glycyl-L-lysine could form a similar, albeit structurally different, complex with copper, thereby influencing copper homeostasis and related enzymatic processes.

Interactive Table: Potential Metal Ion Coordination Sites on Glycyl-L-lysine

Potential Ligand SiteDescriptionRole in Chelation
N-terminal Amino GroupThe α-amino group of the glycine residue.Acts as a primary anchoring site for the metal ion. oup.com
Peptide Bond NitrogenThe nitrogen atom within the amide linkage between glycine and lysine.Can become a donor site upon deprotonation, stabilizing the complex. acs.org
Lysine ε-Amino GroupThe terminal amino group on the lysine side chain.Can act as an additional coordination site, contributing to the stability of the complex. researchgate.net
C-terminal Carboxyl GroupThe carboxyl group of the lysine residue.May participate in binding, although often less favored than nitrogen donors for Cu²⁺.
This table summarizes the potential sites on the Glycyl-L-lysine molecule that could participate in the chelation of metal ions like copper (Cu²⁺).

Protein Binding Dynamics and Specificity

The interaction of Glycyl-L-lysine with proteins is largely governed by the physicochemical properties of its amino acid residues. The lysine component is particularly significant due to its long, flexible side chain ending in a positively charged ε-amino group at physiological pH. nih.gov

This positive charge allows Glycyl-L-lysine to form strong electrostatic interactions, or salt bridges, with negatively charged residues such as aspartate and glutamate (B1630785) on protein surfaces. nih.govplos.org Such interactions are crucial for the stability of many protein-ligand complexes and protein structures, like the collagen triple-helix. nih.gov Furthermore, the peptide backbone itself, along with the lysine side chain, can participate in hydrogen bonding with appropriate donor or acceptor groups on a protein. plos.orgnih.gov The specificity of binding would be determined by the spatial arrangement and chemical nature of the interacting residues within a protein's binding pocket. Cation-π interactions, where the lysine's positive charge interacts with the electron cloud of aromatic residues (e.g., phenylalanine, tyrosine), can also contribute to binding affinity, although these interactions are often stronger for arginine than for lysine in a protein environment. researchgate.net

Interaction with Nucleic Acids and Lipids

The cationic nature of Glycyl-L-lysine suggests a propensity for interaction with negatively charged biological macromolecules like nucleic acids and certain membrane lipids.

Nucleic Acids: DNA and RNA are polyanions due to their phosphate (B84403) backbone. Cationic peptides can engage in direct electrostatic interactions with these nucleic acids. nih.govthermofisher.com These interactions can lead to the stabilization of folded RNA structures and can even protect the peptide from degradation. nih.gov While complex, specific recognition is unlikely for a simple dipeptide, non-specific binding mediated by the lysine residue could influence DNA condensation or modulate RNA structure. acs.orgnih.gov

Lipids: Cell membranes are composed of a lipid bilayer, which can contain anionic phospholipids (B1166683) (e.g., phosphatidylglycerol, phosphatidylserine). The positively charged lysine residue of Glycyl-L-lysine can interact electrostatically with these negatively charged lipid headgroups. nih.govresearchgate.net This interaction can lead to the peptide's adsorption onto the membrane surface, potentially altering membrane properties such as rigidity and surface potential. nih.govmdpi.com Such interactions are the initial step for the activity of many cell-penetrating and antimicrobial peptides. nih.govacs.org The ability of the lysine side chain to interact with the lipid-water interface is a key factor in its influence on membrane structure and permeability. researchgate.net

Cellular Uptake and Transport Mechanisms of Glycyl-L-lysine Sulfate (B86663)

The entry of small peptides like Glycyl-L-lysine into cells is a critical step for their biological activity and is mediated by several potential mechanisms.

Permeability Studies across Biological Membranes

The ability of a dipeptide to cross a biological membrane is influenced by a balance between its hydrophilicity and hydrophobicity. oup.comnih.gov While some small, hydrophobic peptides can permeate membranes via passive diffusion, the charged and hydrophilic nature of Glycyl-L-lysine suggests this would be a slow process. nih.govnasa.gov

Studies on various dipeptides indicate that their transport across cellular barriers, such as the intestinal epithelium, is often an active process rather than simple diffusion. nih.govnih.gov The rate of permeation is highly dependent on the amino acid sequence and can be significantly enhanced by the presence of specific transport systems. nih.govtitech.ac.jp Therefore, while a low level of passive diffusion cannot be ruled out, the primary route of cellular entry for Glycyl-L-lysine is expected to be through transporter-mediated mechanisms.

Role of Specific Transporters in Peptide Internalization

The cellular uptake of most di- and tripeptides is primarily mediated by specific membrane transport proteins. ontosight.aiontosight.ai The most well-characterized of these are the proton-coupled oligopeptide transporters, PepT1 (SLC15A1) and PepT2 (SLC15A2). nih.gov These transporters move peptides across the cell membrane by harnessing the energy of a proton gradient. nih.govnih.gov

PepT1 is predominantly found in the intestine, where it plays a major role in the absorption of dietary peptides, while PepT2 is mainly expressed in the kidneys for reabsorption, but also found in other tissues like the lungs and brain. nih.govjst.go.jp Both transporters are known for their broad substrate specificity, recognizing almost all possible di- and tripeptides, irrespective of the charge on their side chains. nih.govelsevierpure.com However, certain structural features, such as extreme bulk or the presence of two positive charges, can negatively influence transport. nih.gov Given this broad specificity, it is highly probable that Glycyl-L-lysine is a substrate for both PepT1 and PepT2, which would facilitate its efficient uptake into cells. nih.govelsevierpure.com

Interactive Table: Characteristics of Primary Dipeptide Transporters

TransporterPrimary LocationAffinityDriving ForceLikely Interaction with Glycyl-L-lysine
PepT1 (SLC15A1)Small Intestine, KidneyLow affinity, high capacityH⁺ gradientRecognized as a substrate for absorption. nih.gov
PepT2 (SLC15A2)Kidney, Brain, LungsHigh affinity, low capacityH⁺ gradientRecognized as a substrate for reabsorption and distribution. jst.go.jp
This table compares the main features of the PepT1 and PepT2 transporters, which are the most likely candidates for the cellular uptake of Glycyl-L-lysine.

Modulation of Intracellular Signaling Pathways by this compound

The dipeptide Glycyl-L-lysine is not extensively documented as a primary signaling molecule. However, research on molecules containing the Glycyl-L-lysine motif and the known biological roles of its constituent amino acids allows for an understanding of its potential modulatory effects on intracellular signaling.

Effects on Gene Expression Profiles and Transcriptional Regulation

Direct evidence linking Glycyl-L-lysine to the modulation of gene expression is limited. However, studies on synthetic mimetics of neurotrophic factors have shed light on the potential for this dipeptide motif to participate in signaling cascades that ultimately regulate gene transcription.

A notable example is the dimeric dipeptide bis-(N-aminocaproyl-glycyl-L-lysine) hexamethylenediamide (coded as GK-6), a compound designed to mimic a specific region of the Nerve Growth Factor (NGF). nih.gov This molecule has been shown to activate the Tropomyosin receptor kinase A (TrkA), the primary receptor for NGF. nih.gov Activation of TrkA initiates several downstream signaling pathways, including:

The PI3K/AKT Pathway: Primarily involved in promoting cell survival and proliferation.

The MAPK/ERK Pathway: Associated with both neuroprotection and cellular differentiation. nih.gov

Both of these cascades culminate in the phosphorylation of transcription factors, which then translocate to the nucleus to modulate the expression of target genes controlling critical cellular processes. The ability of a Glycyl-L-lysine-containing mimetic to trigger these well-defined pathways suggests a potential, though indirect, role in transcriptional regulation. nih.gov

Influence on Post-Translational Modifications

Rather than actively influencing the post-translational modification (PTM) of other proteins, the Glycyl-L-lysine moiety can itself be a component of a specific PTM. The Gene Ontology knowledgebase, a major bioinformatics resource, documents a biological process known as "isopeptide cross-linking via N6-glycyl-L-lysine". maayanlab.cloudmpg.de This process involves the formation of a covalent bond between the epsilon-amino group (N6) of a lysine residue on one protein and a glycine residue, potentially from another protein, forming a Glycyl-L-lysine isopeptide bridge. This type of cross-linking can fundamentally alter a protein's structure and function.

The lysine residue itself is a frequent target for a wide array of mutually exclusive PTMs, including ubiquitination, acetylation, and SUMOylation, which are crucial for regulating protein stability and function. cau.edu.cn

Participation in Cellular Homeostasis Regulation

Furthermore, the lysine component of the dipeptide is critical for cellular health. The modification of lysine residues on key cellular proteins by reactive electrophiles or lipid hydroperoxides can lead to a loss of protein function, disruption of redox balance, and a failure of cellular homeostasis, potentially triggering pathological conditions. acs.orgcambridge.org

Enzymatic Catabolism and Metabolic Fate of this compound

The metabolic fate of this compound begins with its breakdown into its constituent components. The dipeptide is subject to enzymatic cleavage, after which the resulting amino acids enter their respective metabolic pathways.

Peptidase-Mediated Degradation Pathways

The Glycyl-L-lysine dipeptide is primarily degraded by peptidases. Studies on intestinal absorption in humans have shown that while Glycyl-L-lysine can be transported intact across the brush-border membrane of enterocytes, it is subsequently hydrolyzed by cytosolic peptidases. researchgate.netpnas.org This intracellular breakdown cleaves the peptide bond, releasing free L-lysine and glycine into the cell, which then enter the portal circulation. researchgate.netpnas.org This mechanism ensures that the constituent amino acids are made available for systemic use. Not all peptidases process Glycyl-L-lysine with the same efficiency; for instance, it has been noted as a poor substrate for the digestive enzyme carboxypeptidase A.

ProcessLocationEnzymesSubstrateProductsReference
Intestinal TransportApical membrane of enterocytesPeptide Transporter 1 (PepT1)Glycyl-L-lysineGlycyl-L-lysine (intracellular) researchgate.net
Intracellular HydrolysisCytosol of enterocytesCytosolic PeptidasesGlycyl-L-lysineGlycine, L-lysine researchgate.netpnas.org

Role in Lysine Catabolism and Related Biochemical Cycles

Following peptidase-mediated hydrolysis, the liberated L-lysine enters its primary catabolic route. In humans and other mammals, lysine is an essential amino acid, meaning it cannot be synthesized de novo and its breakdown is irreversible. The principal pathway for lysine catabolism is the saccharopine pathway, which occurs predominantly in the mitochondria of liver cells.

This pathway converts L-lysine into acetyl-CoA, classifying lysine as a purely ketogenic amino acid. The key steps and enzymes involved are detailed below.

StepEnzymeSubstrate(s)Product(s)LocationReference
1Lysine-ketoglutarate reductase (LKR)L-lysine, α-ketoglutarate, NADPHSaccharopine, NADP+Mitochondria
2Saccharopine dehydrogenase (SDH)Saccharopine, NAD+L-glutamate, α-aminoadipate-semialdehyde, NADHMitochondria
3α-aminoadipate semialdehyde dehydrogenase (AASADH)α-aminoadipate-semialdehyde, NAD+α-aminoadipate, NADHMitochondria
4α-aminoadipate aminotransferaseα-aminoadipate, α-ketoglutarateα-ketoadipate, L-glutamateMitochondria researchgate.net
5α-ketoadipate dehydrogenase complexα-ketoadipate, Coenzyme A, NAD+Glutaryl-CoA, CO2, NADHMitochondria researchgate.net
6Glutaryl-CoA dehydrogenaseGlutaryl-CoACrotonyl-CoA, CO2Mitochondria researchgate.net
7Enoyl-CoA hydrataseCrotonyl-CoA, H2Oβ-hydroxybutyryl-CoAMitochondria researchgate.net
8β-hydroxybutyryl-CoA dehydrogenaseβ-hydroxybutyryl-CoA, NAD+Acetoacetyl-CoA, NADHMitochondria researchgate.net
9Acetoacetyl-CoA thiolaseAcetoacetyl-CoA, Coenzyme A2x Acetyl-CoAMitochondria researchgate.net

Note: The first two enzymes, LKR and SDH, are domains of a single bifunctional polypeptide in mammals.

Investigation of Metabolite Profiles and Downstream Effects

The biochemical and molecular journey of this compound, following its introduction into a biological system, is a subject of targeted scientific inquiry. Research into its metabolic fate and the subsequent cascade of cellular events is crucial for understanding its physiological role. Due to a scarcity of research on the sulfate salt specifically, this section focuses on the available scientific data for the dipeptide Glycyl-L-lysine (Gly-Lys). The metabolic profile of a compound delineates its transformation within the body, identifying the resultant metabolites. The downstream effects encompass the ultimate cellular and physiological responses triggered by the compound or its metabolites.

Metabolite Profile of Glycyl-L-lysine

The primary metabolic fate of Glycyl-L-lysine appears to be its breakdown into constituent amino acids during the process of absorption and metabolism. It is recognized as a dipeptide formed from glycine and L-lysine residues and is classified as a metabolite, implying it is an intermediate or product of metabolic reactions. ebi.ac.ukebi.ac.uk The Human Metabolome Database lists Glycyl-L-lysine as an "expected" metabolite, suggesting it is a plausible intermediate in protein catabolism, though its presence in human tissues and biofluids is not yet definitively confirmed.

Research on its absorption provides the most direct evidence of its metabolic pathway. A study involving intestinal perfusion in humans demonstrated that while Glycyl-L-lysine is transported from the intestinal lumen, it is subsequently hydrolyzed into glycine and L-lysine before it enters the portal venous blood. bmj.com This indicates that the systemic effects of the dipeptide are likely mediated by its constituent amino acids.

Table 1: Metabolic Fate of Glycyl-L-lysine

Initial Compound Metabolic Process Resultant Metabolites Supporting Evidence
Glycyl-L-lysineIntestinal HydrolysisGlycine, L-lysinePortal blood analysis post-intestinal perfusion bmj.com

Downstream Effects of Glycyl-L-lysine

The downstream effects of Glycyl-L-lysine are intrinsically linked to its absorption and subsequent breakdown. The primary mechanism for its uptake in the intestine is via peptide transporters, which has been a key area of investigation.

Intestinal Transport and Absorption

The transport of di- and tripeptides across the intestinal epithelium is a critical process for protein nutrition, mediated by transporters such as PepT1. researchgate.net Studies have investigated the kinetics of Gly-Lys transport, noting that the C-terminal amino acid influences the rate of intestinal assimilation. nih.gov In comparative studies with other glycyl-dipeptides, Gly-Lys showed a modest rate of disappearance from the jejunum. nih.gov

The efficiency of this transport system is highlighted in certain metabolic disorders. For instance, in patients with cystinuria, who have a defective transport mechanism for free dibasic amino acids like lysine, the absorption of lysine is significantly impaired. However, a study demonstrated that these patients could absorb Glycyl-L-lysine effectively, suggesting that the dipeptide transport pathway provides an alternative route for amino acid assimilation. bmj.com

Table 2: Investigated Downstream Effects and Cellular Interactions of Glycyl-L-lysine

Biological Process Observed Effect/Interaction Experimental Context Key Findings
Intestinal Transport Uptake via peptide transporters (e.g., PepT1)Human jejunal perfusion studies nih.govThe C-terminal lysine influences the rate of absorption. nih.gov
Nutrient Absorption Serves as an absorbable source of lysineStudies in cystinuria patients bmj.comBypasses defective free amino acid transport pathways, allowing for lysine absorption. bmj.com
Gene Expression Potential to modulate PepT1 gene expressionStudies in fish fed dipeptide-supplemented diets researchgate.netDietary dipeptides can influence the expression of intestinal peptide transporters. researchgate.net

While the direct downstream signaling pathways of the intact Glycyl-L-lysine dipeptide are not extensively documented in the available literature, its efficient hydrolysis suggests that the subsequent physiological effects are largely attributable to the systemic increase in its constituent amino acids, glycine and L-lysine.

In Vitro and Pre Clinical Research Models for Glycyl L Lysine Sulfate Mechanistic Studies

Cell Culture Systems for Investigating Cellular Responses

Cell culture models are indispensable for dissecting the influence of a compound on specific cell types and their functions. Based on the known activities of its components, fibroblast, epithelial, endothelial, and immune cell systems are particularly relevant for studying Glycyl-L-lysine sulfate (B86663).

Fibroblasts are critical for maintaining the integrity of the extracellular matrix (ECM) through the synthesis and remodeling of its components. The tripeptide-copper complex GHK-Cu, an analog of Glycyl-L-lysine, has been shown to be a potent modulator of ECM dynamics. Studies using dermal fibroblast cultures have demonstrated that GHK-Cu stimulates the synthesis of essential ECM components like collagen and glycosaminoglycans (GAGs). nih.govscilit.comresearchgate.net Specifically, GHK-Cu has been found to increase the production of sulfated GAGs, such as dermatan sulfate and chondroitin (B13769445) sulfate, which are crucial for tissue structure and wound healing. nih.govaablocks.com

Furthermore, GHK-Cu not only promotes the production of connective tissue but also influences its remodeling. Research has shown that it increases the expression of matrix metalloproteinase-2 (MMP-2) as well as its inhibitors, TIMP-1 and TIMP-2, in fibroblast cultures. nih.govresearchgate.netsigmaaldrich.com This suggests a dual role in both building and reorganizing the ECM. Given these findings, fibroblast models would be an excellent system to test whether Glycyl-L-lysine sulfate, potentially leveraging the lysine (B10760008) residue and the sulfate group, can similarly influence fibroblast activity and ECM turnover.

CompoundModel SystemKey FindingReference
GHK-CuRat Dermal FibroblastsStimulated synthesis of collagen and glycosaminoglycans. nih.gov
GHK-CuDermal Fibroblast CulturesIncreased MMP-2, TIMP-1, and TIMP-2 expression. nih.gov
GHK-CuHuman FibroblastsStimulated collagen synthesis at concentrations as low as 10⁻⁹ M. scilit.com

Epithelial and endothelial cells form critical barriers and are key players in cell signaling. The amino acid components of this compound, glycine (B1666218) and lysine, have known roles in these cells. Glycine has been shown to be a necessary mediator for Vascular Endothelial Growth Factor (VEGF) signaling in endothelial cells, promoting angiogenesis via the GlyT1-glycine-mTOR-VDAC1 axis pathway. aston.ac.ukresearchgate.net It can also inhibit angiogenic signaling, suggesting a concentration-dependent regulatory role. researchgate.net Studies also indicate that glycine and its receptors act as neurovascular protectors, with glycine reversing the inhibition of α2GlyRs after ischemic injury through a mechanism involving VEGF/pSTAT3 signaling. nih.govnih.gov

Lysine is also implicated in maintaining endothelial health. Upregulation of L-lysine has been noted to help regulate the oxidative stress response and promote vascular endothelial repair. nih.gov Furthermore, oligopeptides containing lysine and histidine have been used to create nanoparticles for targeted siRNA delivery to endothelial cells, highlighting the role of lysine's positive charge in interacting with the cell surface. nih.gov Given these activities, endothelial and epithelial cell culture models would be valuable for determining if this compound can modulate barrier integrity, cell migration, and key signaling pathways like those involving VEGF.

Amino acids are increasingly recognized as significant modulators of immune cell function. Glycine has demonstrated immunosuppressive and anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages and T-lymphocytes. amerigoscientific.comnumberanalytics.comnih.gov It appears to exert these effects in part through glycine receptors (GlyRs) located on various immune cells. nih.gov Some research also shows glycine can modulate macrophage effector functions, such as stimulating phagocytosis and the production of nitric oxide, through the activation of neutral amino acid transporters. nih.govresearchgate.net

Lysine is also crucial for a proper immune response. While high concentrations of L-lysine have been investigated for their effects on viral replication with varied results, its role in fundamental immune processes is established. nih.govhealthline.com The potential for this compound to influence immune cell behavior, such as cytokine secretion, cell proliferation, and phagocytosis, could be effectively studied using in vitro cultures of macrophages, lymphocytes, and dendritic cells.

Reconstituted Systems for Studying Molecular Interactions

To investigate direct molecular interactions without the complexity of a cellular environment, reconstituted systems are employed. These models are ideal for examining how this compound might interact with membranes and proteins.

Liposomes and other membrane mimetics serve as simplified models of the cell membrane, allowing for the study of a compound's ability to bind to or penetrate lipid bilayers. The positively charged lysine residue in this compound suggests a potential for electrostatic interactions with negatively charged membrane surfaces. Studies using poly-l-lysine (PLL) have shown that it interacts with negatively charged phospholipids (B1166683) in vesicles. nih.gov This interaction is enhanced by cholesterol and can lead to vesicle lysis. nih.gov Cationic lipids containing lysine are also explored for creating nanoparticles that can interfere with negatively charged bacterial membranes, demonstrating the importance of this amino acid in membrane interactions. frontiersin.org Reconstituted liposome (B1194612) systems could be used to determine if this compound binds to membranes, whether this binding is dependent on lipid composition (e.g., the presence of anionic lipids like phosphatidylserine), and how the sulfate group might modulate this interaction.

Model SystemInteracting MoleculeKey FindingReference
Vesicles (Liposomes)Poly-l-lysine (PLL)Cholesterol enhanced electrostatic interaction between PLL and negatively charged vesicles. nih.gov
Polymer NanomaterialsPoly(L-lysine)Used to create cationic nanoparticles that interact with negatively charged bacterial membranes. frontiersin.org

Protein aggregation is a hallmark of several neurodegenerative diseases, often promoted by an excess of metal ions like copper and zinc. nih.govnih.gov The GHK tripeptide has been shown to have a significant protective effect in this context. In vitro studies have demonstrated that GHK can prevent copper- and zinc-induced aggregation of bovine serum albumin (BSA). nih.govnih.govbohrium.com Moreover, GHK was able to reverse existing aggregation by resolubilizing the protein. nih.govresearchgate.net This activity is attributed to its ability to chelate metal ions and reduce their redox activity. nih.govnih.gov Given that Glycyl-L-lysine shares two of the three amino acids with GHK, it is plausible that it could also interfere with metal-induced protein aggregation. In vitro protein aggregation assays, using proteins like BSA or amyloid-beta in the presence of metal ions, would be a direct method to test this hypothesis and to determine the relative efficacy of this compound compared to its GHK analog.

Organoid and 3D Cell Culture Models for Complex Tissue Responses

There is currently no available research demonstrating the use of organoid or 3D cell culture models to investigate the effects of this compound on complex tissue responses.

Ex Vivo Tissue Models for Biochemical Analysis

No studies have been identified that employ ex vivo tissue models for the biochemical analysis of this compound.

Computational and Theoretical Investigations of Glycyl L Lysine Sulfate

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics simulations offer a powerful lens through which to view the conformational landscape and dynamic behavior of peptides in solution. Although direct MD studies on Glycyl-L-lysine sulfate (B86663) are scarce, insights can be drawn from simulations of similar dipeptides and larger lysine-containing peptides.

Peptide-Solvent Interactions and Hydration Shell Analysis

The interaction of Glycyl-L-lysine sulfate with its aqueous environment is dominated by the charged nature of the lysine (B10760008) side chain and the terminal amino and carboxyl groups, as well as the influence of the sulfate counter-ion.

The lysine residue, with its long, flexible butylamine (B146782) side chain, significantly influences the local water structure. wikipedia.org At physiological pH, the ε-amino group of lysine is protonated, carrying a positive charge that strongly interacts with the negative pole of water molecules. This results in a well-defined hydration shell. nih.gov MD simulations on lysine and its analogs have shown that the charged amino group can be solvated by approximately 3-4 water molecules. nih.gov

Studies on the hydration of dipeptides like diglycine have shown that even simple peptides enhance the water structure in their immediate vicinity compared to pure water. mdpi.com For this compound, the combination of the charged lysine side chain and the sulfate ion would likely lead to a complex and dynamic hydration shell, with water molecules, the sulfate ion, and the peptide's charged groups all interacting.

Table 1: Inferred Hydration Properties of this compound in Aqueous Solution

PropertyInferred ObservationSupporting Evidence
Primary Hydration Sites The ε-amino group of the lysine side chain, the N-terminal amino group, and the C-terminal carboxyl group.Based on the known hydrophilic nature of these functional groups in amino acids and peptides.
Lysine Side Chain Hydration The positively charged ε-amino group is expected to be strongly solvated by water molecules.MD simulations of lysine and its analogs show significant hydration of the charged amino group. nih.gov
Sulfate Ion Interaction The sulfate ion will likely form a tight ion pair with the protonated lysine side chain.MD simulations show a greater affinity of sulfate for lysine side chains compared to chloride ions. cas.cz
Overall Hydration Shell A complex and dynamic hydration shell with competition between water and sulfate for interaction with the lysine side chain.Inferred from studies on peptide hydration and ion-pairing effects. cas.czmdpi.com

Ligand-Protein Binding Dynamics and Energetics

Short peptides like Glycyl-L-lysine can serve as recognition motifs in biological systems, and their binding to proteins is a key aspect of their function. While specific studies on this compound as a ligand are limited, general principles of peptide-protein interactions can be applied.

The binding of a charged peptide like Glycyl-L-lysine to a protein is often driven by electrostatic interactions. The positively charged lysine side chain can form salt bridges with negatively charged residues (aspartate or glutamate) on the protein surface. nih.gov The presence of the sulfate ion could modulate this interaction. If the sulfate forms a strong ion pair with the lysine, it might partially neutralize the positive charge, potentially weakening the direct electrostatic interaction with the protein. Conversely, the sulfate itself could participate in the binding by interacting with positively charged residues on the protein.

Molecular docking studies on positively charged oligopeptides rich in lysine have shown that they can bind to proteins like albumin, with the binding being a spontaneous process. nih.gov The binding constants for such interactions are typically in the range of 104 to 105 M-1, indicating a moderate to strong interaction. nih.gov

Table 2: Inferred Ligand-Protein Binding Characteristics of this compound

ParameterInferred CharacteristicSupporting Evidence
Primary Driving Force Electrostatic interactions, particularly salt bridges between the lysine side chain and acidic residues on the protein.General principle of charged peptide-protein interactions. nih.gov
Role of Sulfate Ion Can modulate binding by forming an ion pair with lysine or by interacting with positive residues on the protein.Inferred from the known behavior of sulfate ions in biological systems. nih.gov
Binding Affinity (Kb) Expected to be in the micromolar range (104 - 105 M-1).Based on studies of similar charged oligopeptides binding to proteins like albumin. nih.gov
Binding Site Likely to be a pocket on the protein surface with a complementary electrostatic potential.General principle of ligand-protein binding.

Stability and Flexibility under Varying Conditions

The stability and flexibility of this compound are influenced by factors such as pH, temperature, and the surrounding solvent environment. The conformational flexibility of peptides is crucial for their biological activity. nih.gov

The pH of the solution will have a major impact on the stability and conformation of this compound. Changes in pH will alter the protonation states of the terminal amino and carboxyl groups, as well as the lysine side chain. At acidic pH, all three groups will be protonated, resulting in a net positive charge. At neutral pH, the zwitterionic form will be present, with a protonated N-terminus and lysine side chain, and a deprotonated C-terminus. At basic pH, the N-terminal amino group will also be deprotonated. These changes in charge distribution will affect the intramolecular interactions and the interaction with the solvent and the sulfate ion, thereby influencing the peptide's conformation.

The sulfate ion is expected to enhance the stability of the peptide in certain conformations by forming a stable ion pair with the lysine side chain. This interaction could reduce the conformational freedom of the side chain.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical calculations provide a deeper understanding of the electronic properties and reactivity of molecules, which is not accessible through classical MD simulations.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is characterized by the distribution of electron density, which in turn determines its reactivity. The peptide bond itself has a partial double bond character due to resonance, which makes it rigid and planar. youtube.com

Quantum chemical calculations on dipeptides have been used to study their electronic properties. For instance, the pKa of the lysine side chain in dipeptides has been calculated using Density Functional Theory (DFT). researchgate.net These studies show that the local chemical environment, including the nature of the other amino acid in the dipeptide, can influence the pKa of the lysine side chain. researchgate.net

The reactivity of the Glycyl-L-lysine dipeptide is centered around its functional groups. The N-terminal amino group and the ε-amino group of the lysine side chain are nucleophilic, while the carbonyl carbon of the peptide bond is electrophilic. The sulfate ion, being a poor nucleophile, is unlikely to participate directly in covalent reactions but will influence the reactivity of the peptide through electrostatic interactions.

Table 3: Inferred Electronic Properties of Glycyl-L-lysine

PropertyInferred Value/CharacteristicMethod of Determination/Supporting Evidence
pKa of Lysine Side Chain ~10.5The pKa of the lysine side chain in dipeptides is close to its value in free lysine. nih.govresearchgate.net
Partial Double Bond Character of Peptide Bond SignificantDue to resonance delocalization of electrons. youtube.com
Most Nucleophilic Centers N-terminal amino group, ε-amino group of lysine.General chemical principles of amino acids and peptides.
Most Electrophilic Center Carbonyl carbon of the peptide bond.General chemical principles of amides.

Energetics of Peptide Bond Formation and Cleavage

The formation of the peptide bond in Glycyl-L-lysine is an endergonic process, meaning it requires an input of energy. Conversely, the cleavage of the peptide bond, or hydrolysis, is an exergonic process that releases energy. quizlet.com However, the hydrolysis of a peptide bond has a high activation energy, making it a very slow process in the absence of a catalyst. quizlet.com

Quantum chemical calculations have been employed to study the energetics of peptide bond cleavage. For protonated dipeptides, the dissociation of the amide bond is a key fragmentation pathway in mass spectrometry. rsc.org The activation energy for the cleavage of the N-Cα bond in peptide radicals has been calculated using DFT, showing that it is a facile reaction in the gas phase for thermalized ions. nih.gov

In the context of this compound, the peptide bond is expected to be stable under normal physiological conditions. Cleavage would require either enzymatic catalysis (e.g., by proteases) or harsh chemical conditions like strong acids and heat. youtube.com The presence of the sulfate ion is not expected to directly catalyze the cleavage of the peptide bond.

Table 4: Inferred Energetics of the Peptide Bond in Glycyl-L-lysine

ProcessEnergetic CharacteristicSupporting Evidence/Method
Peptide Bond Formation Endergonic (requires energy)General principle of peptide bond synthesis. quizlet.com
Peptide Bond Hydrolysis Exergonic (releases energy)General principle of peptide bond hydrolysis. quizlet.com
Activation Energy for Hydrolysis HighPeptide bonds are kinetically stable. quizlet.com
Cleavage in Gas Phase (MS) Facile for protonated dipeptide radicalsQuantum chemical calculations on dipeptide fragmentation. rsc.orgnih.gov

Docking and Ligand-Based Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Ligand-based virtual screening, on the other hand, utilizes the knowledge of known active molecules to identify others with similar properties from large compound libraries. These methods are instrumental in drug discovery and understanding enzyme-substrate interactions.

Currently, there are no published studies detailing molecular docking or ligand-based virtual screening specifically involving this compound. Such research would be valuable to identify potential protein targets and elucidate its mechanism of action at a molecular level. For instance, docking studies could predict how this compound interacts with the active sites of various enzymes, while virtual screening could identify other compounds with similar potential bioactivities. The absence of such data means that the binding modes and potential molecular targets of this compound remain speculative.

Development of Force Field Parameters for this compound

Force fields are a collection of equations and associated constants designed to approximate the potential energy of a system of atoms and molecules. They are essential for performing molecular dynamics simulations, which can reveal the dynamic behavior of molecules over time. The development of accurate force field parameters is a prerequisite for reliable computational studies.

The process of parameterizing a molecule like this compound would involve quantum mechanical calculations to determine its optimal geometry, partial atomic charges, and vibrational frequencies. These parameters would then be validated against experimental data or higher-level computational results.

A literature search did not yield any specific force field parameters developed for this compound. While parameters for standard amino acids like glycine (B1666218) and lysine exist in common force fields (e.g., CHARMM, AMBER), the presence of the sulfate counter-ion and its specific interactions with the dipeptide would require dedicated parameterization to ensure the accuracy of molecular simulations. Without these specific parameters, conducting meaningful molecular dynamics simulations to study its conformational landscape, solvation properties, and interactions with other molecules is not feasible.

Bioinformatics and Cheminformatics Approaches for Peptide Design and Prediction

Bioinformatics and cheminformatics provide a suite of computational tools for the analysis, prediction, and design of peptides and other small molecules. These approaches can be used to predict the physicochemical properties, bioactivity, and potential modifications of peptides.

In the context of this compound, these methods could be employed to:

Predict its potential as a substrate for various peptidases.

Analyze its structural similarity to other known bioactive peptides.

Guide the design of novel peptides with enhanced properties based on the Glycyl-L-lysine scaffold.

However, no studies applying these bioinformatics or cheminformatics tools specifically to this compound have been reported. The application of such predictive models could accelerate the understanding of its biological role and potential applications, but this remains an unexplored area of research.

Future Directions and Emerging Research Avenues for Glycyl L Lysine Sulfate

Development of Novel Peptide Conjugates with Modulated Biological Activity

The development of novel peptide conjugates of Glycyl-L-lysine sulfate (B86663) is a theoretical possibility but lacks a current research foundation. The conjugation of peptides to other molecules, such as drugs or targeting moieties, is a strategy to enhance their therapeutic properties. However, without a clear understanding of the intrinsic biological activity of Glycyl-L-lysine sulfate, the rationale for developing such conjugates is yet to be established. Future research would first need to identify a specific biological effect of this compound that could be advantageously modulated through conjugation.

Exploration of this compound as a Biomolecular Probe

The use of this compound as a biomolecular probe is another area that remains unexplored. Biomolecular probes are molecules used to study biological systems, for example, by binding to specific targets or reporting on cellular processes. For this compound to be considered for such a role, researchers would need to demonstrate its specific interaction with a biological target of interest. This would involve initial screening studies to identify any binding partners and subsequent characterization of the binding affinity and specificity.

Integration with Systems Biology Approaches for Network Analysis

Systems biology aims to understand the complex interactions within biological systems. The integration of this compound into such analyses would necessitate preliminary data on its effects on cellular or organismal systems. For instance, transcriptomic or proteomic studies would be required to determine how this compound influences gene expression or protein abundance. Without this foundational data, its integration into network analysis models is not feasible.

Advanced Methodologies for Studying Peptide Degradation Kinetics

The study of peptide degradation is crucial for understanding its stability and bioavailability. While general methodologies for studying peptide degradation exist, their specific application to this compound has not been reported. Future research in this area would involve developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), to quantify the degradation of this compound in various biological matrices. This would provide insights into its metabolic fate and inform the design of more stable analogs if a therapeutic potential is ever identified.

Q & A

Basic Research Questions

Q. What established methodologies ensure high-yield synthesis of Glycyl-L-lysine sulfate with minimal impurities?

  • Methodological Answer : Synthesis involves coupling glycyl and L-lysine residues via peptide bond formation, followed by sulfation using sulfur trioxide complexes. Key steps include:

  • Optimizing reaction pH (6.5–7.5) to prevent racemization.
  • Purification via ion-exchange chromatography to separate sulfate byproducts.
  • Validation using reversed-phase HPLC (≥95% purity) and elemental analysis for sulfur content .
    • Experimental Design : Include controls for side reactions (e.g., sulfation overmodification) and replicate trials to assess yield consistency .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H/13^{13}C NMR to verify peptide backbone integrity and sulfate group position.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ = 297.3 g/mol).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detect sulfate ester bonds (asymmetric S-O stretching at ~1250 cm1^{-1}).
  • Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to pH gradients (4.0–8.0), elevated temperatures (37°C–60°C), and oxidative stressors (e.g., H2_2O2_2).
  • Analytical Endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification.
  • Statistical Analysis : Use ANOVA to compare degradation rates across conditions and calculate half-lives .

Advanced Research Questions

Q. What advanced techniques elucidate the interaction mechanisms between this compound and cellular receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) and kinetics (konk_{on}/koffk_{off}) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish electrostatic vs. hydrophobic interactions.
  • Molecular Dynamics Simulations : Model sulfate group orientation during receptor docking (e.g., using GROMACS or AMBER) .

Q. How can researchers resolve contradictions in reported stability data for this compound in aqueous solutions?

  • Methodological Answer :

  • Comparative Meta-Analysis : Systematically review studies to identify variables (e.g., buffer composition, temperature control) causing discrepancies.
  • Controlled Replication : Reproduce conflicting experiments with standardized protocols (e.g., ICH Q1A guidelines).
  • Error Source Analysis : Quantify instrument variability (e.g., HPLC column batch differences) and environmental factors (humidity, light exposure) .

Q. What strategies ensure reproducibility in this compound experimental protocols?

  • Methodological Answer :

  • Detailed Documentation : Follow Beilstein Journal guidelines for methods (e.g., reagent lot numbers, equipment calibration dates).
  • Open Data Practices : Share raw spectra, chromatograms, and statistical scripts in supplementary materials.
  • Collaborative Validation : Cross-lab replication via platforms like Protocols.io to identify protocol-sensitive steps .

Q. How can researchers leverage computational tools to predict novel applications of this compound in biomedical models?

  • Methodological Answer :

  • Cheminformatics Screening : Use PubChem and ChEMBL to identify structural analogs with known bioactivity (e.g., antimicrobial peptides).
  • Machine Learning : Train models on peptide-sulfate interaction datasets to predict cytotoxicity or membrane permeability.
  • In Silico Toxicology : Apply ADMET predictors (e.g., admetSAR) to prioritize in vitro testing .

Data Management and Reporting

  • Inconsistent Results : Use Bland-Altman plots to assess inter-laboratory variability in stability data .
  • Supplementary Materials : Follow RSC guidelines to include raw data tables (e.g., NMR chemical shifts, degradation kinetics) in appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.